molecular formula C8H12ClN3O B13974623 1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride

1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride

Cat. No.: B13974623
M. Wt: 201.65 g/mol
InChI Key: BFRYHPISPJVHFT-UHFFFAOYSA-N
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Description

1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a dimethylaminoethyl group and a carbonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride typically involves the reaction of 1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-(dimethylamino)ethylamine to yield the final product. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form alcohols or amines.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Acid or base catalysts, transition metal catalysts

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Oxides and Alcohols: Formed by oxidation and reduction reactions

Scientific Research Applications

1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and heterocycles.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target. The presence of the dimethylaminoethyl group enhances its binding affinity and specificity towards certain biological molecules. The carbonyl chloride group allows for further chemical modifications, enabling the design of derivatives with improved activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dimethylamino)ethyl chloride
  • 1H-Pyrazole-3-carboxylic acid
  • N,N-Dimethyl-2-chloroethylamine

Uniqueness

1-(2-(Dimethylamino)ethyl)-1H-pyrazole-3-carbonyl chloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the dimethylaminoethyl and carbonyl chloride groups allows for versatile chemical transformations and interactions with biological targets. This makes it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C8H12ClN3O

Molecular Weight

201.65 g/mol

IUPAC Name

1-[2-(dimethylamino)ethyl]pyrazole-3-carbonyl chloride

InChI

InChI=1S/C8H12ClN3O/c1-11(2)5-6-12-4-3-7(10-12)8(9)13/h3-4H,5-6H2,1-2H3

InChI Key

BFRYHPISPJVHFT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC(=N1)C(=O)Cl

Origin of Product

United States

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